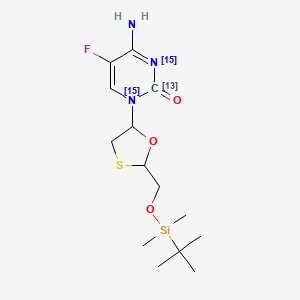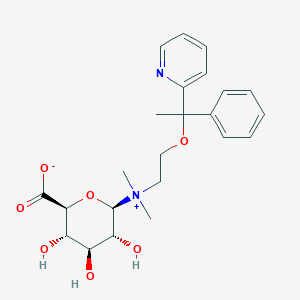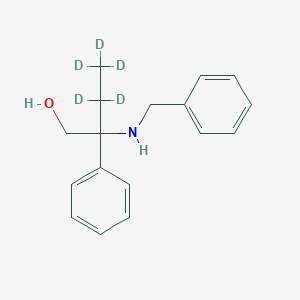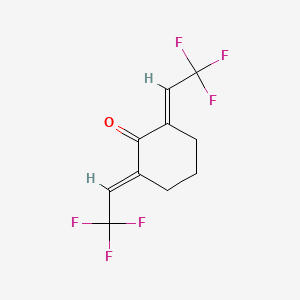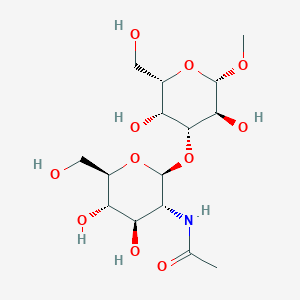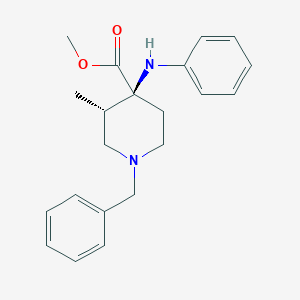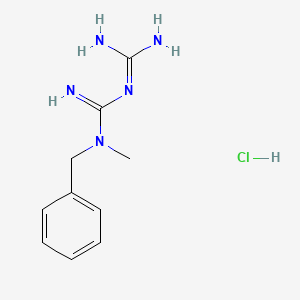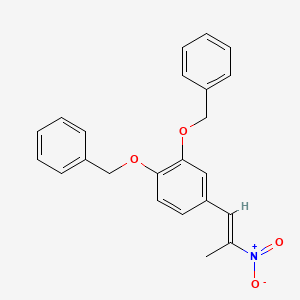
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with benzyloxy groups at the 1 and 2 positions and a nitroprop-1-en-1-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene typically involves the following steps:
Formation of the benzyloxy groups: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the nitroprop-1-en-1-yl group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines.
Scientific Research Applications
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The nitro group can participate in redox reactions, while the benzyloxy groups can influence the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(benzyloxy)benzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains a nitro group and a benzyloxy group but lacks the additional benzyloxy substitution.
1,2-Dibenzyloxy-4-nitrobenzene: Similar structure but with different positioning of the nitro group.
Uniqueness
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is unique due to the combination of benzyloxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62932-96-1 |
|---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
PEDOADQHWFZFKP-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Synonyms |
1,2-Bis(benzyloxy)-4-(2-nitropropenyl)benzene; 4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene; 4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


